molecular formula C22H23N3O4 B11399963 GPVI antagonist 3

GPVI antagonist 3

Cat. No.: B11399963
M. Wt: 393.4 g/mol
InChI Key: PMWMTIDDNHPPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPVI antagonist 3 is a compound that targets glycoprotein VI (GPVI), a platelet receptor involved in thrombus formation. GPVI is a major signaling receptor for collagen on platelets and plays a crucial role in thrombosis but not in normal hemostasis. This makes this compound a promising candidate for antithrombotic therapy, potentially reducing the risk of thrombotic events such as stroke and myocardial infarction without significantly increasing the risk of bleeding .

Preparation Methods

The preparation of GPVI antagonist 3 involves synthetic routes that include the use of recombinant GPVI-Fc (dimeric GPVI) and various nanobodies. These nanobodies are grouped into different structural classes based on their complementary determining region 3 loops. The most potent nanobodies, such as Nb2, 21, and 35, inhibit collagen-induced platelet aggregation with nanomolar half maximal inhibitory concentration values . Industrial production methods for this compound would likely involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

GPVI antagonist 3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GPVI antagonist 3 has a wide range of scientific research applications, including:

Mechanism of Action

GPVI antagonist 3 exerts its effects by binding to the D2 domain of GPVI, preventing its dimerization and subsequent interactions with collagen and fibrin. This inhibition is achieved through a combination of steric hindrance and structural changes, which block the binding of collagen-related peptide and collagen fibers, thereby preventing GPVI clustering and downstream signaling . The molecular targets involved include the D2 domain of GPVI and the signaling pathways activated by collagen binding.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O4/c1-13-4-9-17(27)16(12-13)19-18-20(24-23-19)22(28)25(10-3-11-26)21(18)14-5-7-15(29-2)8-6-14/h4-9,12,21,26-27H,3,10-11H2,1-2H3,(H,23,24)

InChI Key

PMWMTIDDNHPPEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC=C(C=C4)OC

Origin of Product

United States

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